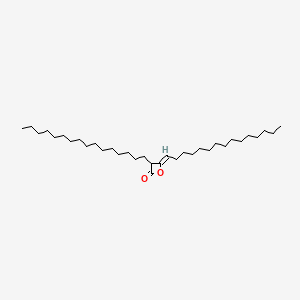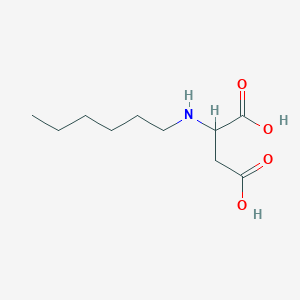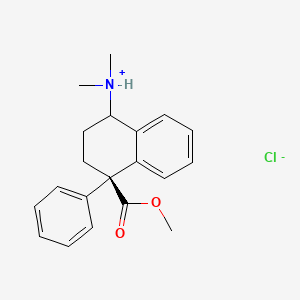
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is a complex organic compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with 2-hydroxypropyl bromide under basic conditions to form the intermediate 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane. This intermediate is then reacted with benzilic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various esters or ethers.
Applications De Recherche Scientifique
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A related compound used in organic synthesis.
Bicyclo[3.3.1]nonane-2,4,9-trione: Known for its biological activity, including anticancer properties.
Uniqueness
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6606-04-8 |
|---|---|
Formule moléculaire |
C25H31NO3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-(9-azabicyclo[3.3.1]nonan-9-yl)propan-2-yl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19(18-26-22-14-8-15-23(26)17-9-16-22)29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3 |
Clé InChI |
VXJHNWQRVGWJIG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2CCCC1CCC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


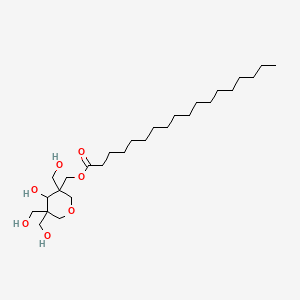


![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)


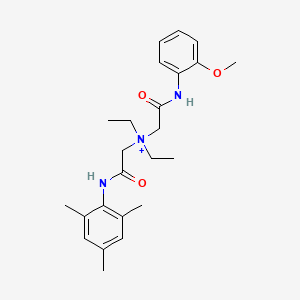
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)

